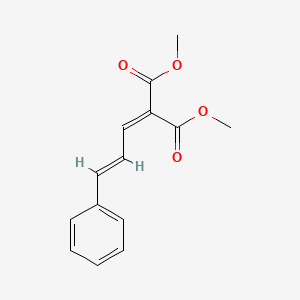

Dimethyl cinnamylidenemalonate

Description

Dimethyl cinnamylidenemalonate (theoretical structure: dimethyl ester of 2-cinnamylidenemalonic acid) is a malonate derivative featuring a cinnamylidene substituent (a conjugated aromatic system with a propenyl group). Malonate esters are pivotal in organic synthesis, serving as intermediates for preparing pharmaceuticals, agrochemicals, and polymers. The cinnamylidene group may confer unique reactivity due to its extended conjugation, influencing applications in photochemistry or drug design.

Properties

IUPAC Name |

dimethyl 2-[(E)-3-phenylprop-2-enylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-17-13(15)12(14(16)18-2)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKATZXQTAXGSBB-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37755-22-9 | |

| Record name | Dimethyl cinnamylidenemalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037755229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cinnamylidenemalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cinnamylidenemalonate can be synthesized through a Knoevenagel condensation reaction between cinnamaldehyde and dimethyl malonate. The reaction typically involves the use of a base catalyst such as piperidine or pyridine under reflux conditions. The reaction proceeds as follows: [ \text{Cinnamaldehyde} + \text{Dimethyl malonate} \xrightarrow{\text{Base}} \text{Dimethyl cinnamylidenemalonate} + \text{Water} ]

Industrial Production Methods

Industrial production of dimethyl cinnamylidenemalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Cyclocondensation Reactions

DCM serves as a dienophile or electrophilic partner in cyclocondensation to form heterocycles:

Pyrrole and Pyridone Formation

DCM reacts with amines or enamines to form N-heterocycles:

-

Example : Condensation with aniline derivatives at 150°C produces ethyl pyrrole-2-carboxylates (45–60% yield) .

-

Mechanism : Michael addition followed by cyclization and aromatization.

Table 2 : Cyclocondensation Products from DCM

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| 3-Methoxyphenol | Coumarin | H₂SO₄, 250°C | 78 |

| Benzylamine | Pyrrole-2-carboxylate | EtOH, Δ, 24 hrs | 52 |

Diels-Alder Reactions

The α,β-unsaturated ester moiety in DCM acts as a dienophile in [4+2] cycloadditions:

-

Dienes : 1,3-Butadiene or substituted furans.

-

Stereochemistry : Endo preference due to secondary orbital interactions.

Representative Reaction :

Nucleophilic Additions

The electron-deficient double bond in DCM undergoes nucleophilic attacks:

Michael Addition

-

Nucleophiles : Enolates, amines, or thiols.

-

Example : Reaction with ethyl cyanoacetate yields γ-cyano-α,β-diesters (70% yield) .

Halogenation

-

Electrophilic Halogenation : Bromine in CCl₄ adds across the double bond (1,2-dibromo adduct, 90% yield) .

Palladium-Catalyzed Allylic Alkylation

DCM’s allylic position participates in cross-coupling reactions:

Decarboxylation Pathways

Thermal or base-induced decarboxylation converts DCM into cinnamic acid derivatives:

Mechanistic Insights and Challenges

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

DCM has been investigated for its antimicrobial activity against various pathogens. A study synthesized several cinnamic acid derivatives, including DCM, to evaluate their effectiveness against bacteria and fungi. The findings indicated that DCM exhibited significant antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Cardiovascular Disease Research

Research has explored the potential of DCM derivatives in targeting cardiovascular diseases (CVD). Studies have shown that compounds derived from DCM can interact with key proteins involved in CVD, suggesting a pathway for drug development aimed at treating heart conditions. The synthetic methodologies employed to create these derivatives are efficient and highlight the versatility of DCM as a precursor in drug synthesis .

Cancer Research

DCM's role in cancer therapy has also been noted. Its derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which positions DCM as a potential candidate for anticancer drug development .

Materials Science

Polymer Synthesis

DCM is utilized in the synthesis of polymers with specific properties. Its structure allows it to act as a cross-linking agent in polymer chemistry, leading to materials with enhanced mechanical strength and thermal stability. Research has focused on incorporating DCM into polymer matrices to improve their performance in various applications, including coatings and adhesives .

Nanomaterials

In nanotechnology, DCM has been applied as a building block for creating nanostructured materials. Its ability to form stable complexes with metal ions has been exploited to synthesize nanoparticles with tailored properties for use in catalysis and drug delivery systems .

Agricultural Applications

Pesticide Development

The potential use of DCM in agricultural chemistry has been explored, particularly as an active ingredient in pesticide formulations. Studies indicate that DCM derivatives exhibit insecticidal properties against common agricultural pests, suggesting their application as environmentally friendly pest control agents .

Plant Growth Regulators

DCM has also been investigated for its role as a plant growth regulator. Its application can enhance plant growth and yield by modulating hormonal pathways within plants. This aspect is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | PMC9967511 | DCM derivatives showed significant antibacterial effects against S. aureus and C. albicans. |

| Cardiovascular Research | Nature Scientific Reports | Compounds derived from DCM target multiple proteins related to CVD, showing potential for new therapies. |

| Polymer Chemistry | Diamond Light Source | DCM used as a cross-linking agent improved polymer durability and thermal properties. |

| Agricultural Chemistry | PMC9967511 | Demonstrated insecticidal properties against pests; potential for eco-friendly pesticides. |

Mechanism of Action

The mechanism of action of dimethyl cinnamylidenemalonate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Structural Differences and Similarities

Substituent Effects on Reactivity

- Cinnamylidene vs. Ethylidene : The aromatic and conjugated system in cinnamylidene enhances UV absorption and thermal stability compared to ethylidene’s aliphatic chain .

- Benzyl vs. Cinnamylidene : Benzyl lacks the propenyl conjugation, reducing electron delocalization and altering reactivity in nucleophilic additions .

- Fumarate vs. Cinnamylidenemalonate : DMF’s α,β-unsaturated ester structure enables Michael addition reactions, critical for its anti-inflammatory activity in MS treatment .

Physicochemical Properties and Reactivity

- Solubility : Malonate esters with aromatic substituents (e.g., benzyl, cinnamylidene) are typically less polar and more soluble in organic solvents than aliphatic analogs .

- Thermal Stability : Conjugated systems (e.g., cinnamylidene) exhibit higher thermal stability due to resonance stabilization .

- Reactivity :

- Nucleophilic Attack : Electron-withdrawing groups (e.g., cinnamylidene) activate the central carbonyl for nucleophilic substitution.

- Photochemical Reactions : Conjugated dienes in cinnamylidene may undergo [2+2] cycloadditions under UV light.

Biological Activity

Dimethyl cinnamylidenemalonate (DCCM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of DCCM, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Dimethyl cinnamylidenemalonate is an organic compound with the molecular formula . It is characterized by the presence of a cinnamylidene moiety attached to a malonate structure, which contributes to its reactivity and biological properties. The compound is known for its potential applications in medicinal chemistry due to its diverse biological activities.

1. Antioxidant Activity

DCCM has been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have demonstrated that DCCM exhibits significant free radical scavenging activity. For instance:

- Study Findings : A study reported that DCCM effectively reduced the levels of reactive oxygen species (ROS) in cultured cells, suggesting its potential as a protective agent against oxidative damage .

2. Cytotoxicity and Antitumor Activity

The cytotoxic effects of DCCM have been evaluated against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer therapy.

- Case Study : In a study involving human breast cancer cell lines (MCF-7), DCCM demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

| A549 | 35 | ROS generation |

3. Anti-inflammatory Effects

DCCM has shown promise in reducing inflammation, which is a critical factor in many chronic diseases.

- Research Findings : In a murine model of acute lung injury, DCCM administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that DCCM may inhibit inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Mechanistic Insights

The biological activities of DCCM can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DCCM has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators.

- Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways related to cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

Safety and Toxicity

While DCCM exhibits promising biological activities, safety assessments are crucial for its potential therapeutic applications. Preliminary toxicological evaluations indicate that DCCM has a favorable safety profile at therapeutic doses.

Q & A

Q. Basic Research Focus

- Hydrolytic degradation : Ester hydrolysis accelerates under alkaline conditions (pH > 9), forming cinnamylidenemalonic acid. Monitor via HPLC with UV detection (λ = 254 nm).

- Solvent effects : Hydrophobic solvents (e.g., toluene) stabilize the compound, while protic solvents (e.g., MeOH) promote solvolysis .

Advanced Insight : Use molecular dynamics (MD) simulations to model solvent-solute interactions and predict degradation pathways .

What strategies mitigate data contradictions in kinetic studies of dimethyl cinnamylidenemalonate’s reactivity?

Advanced Research Focus

Contradictions in reaction kinetics often arise from:

- Impurity interference : Purify starting materials via column chromatography or recrystallization.

- Temperature gradients : Employ microreactors for precise thermal control and reproducibility.

- Catalyst deactivation : Use in situ FTIR to detect catalyst poisoning by byproducts .

Methodological Framework : Apply statistical tools (e.g., ANOVA) to assess variability across replicate experiments .

How can dimethyl cinnamylidenemalonate be functionalized for applications in metal-organic frameworks (MOFs)?

Q. Advanced Research Focus

- Ligand design : Introduce chelating groups (e.g., pyridyl or carboxylate) via nucleophilic substitution at the malonate backbone.

- Coordination studies : Use X-ray crystallography to resolve MOF architectures incorporating the modified ligand.

- Stability testing : Evaluate thermal decomposition (TGA) and porosity (BET analysis) to assess framework robustness .

What analytical challenges arise in quantifying trace impurities in dimethyl cinnamylidenemalonate, and how are they addressed?

Q. Basic Research Focus

- GC-MS limitations : High-boiling-point impurities (e.g., polymeric side products) require derivatization (e.g., silylation) for volatility.

- HPLC optimization : Use C18 reverse-phase columns with acetonitrile/water gradients (0.1% TFA) to resolve polar degradation products .

Advanced Solution : Couple LC-MS/MS with isotope dilution for sub-ppm quantification of trace contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.